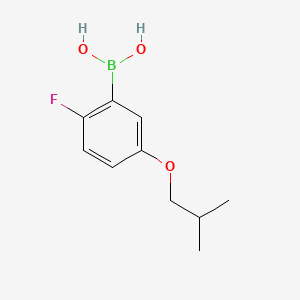

2-Fluoro-5-isobutoxyphenylboronic acid

Description

Properties

IUPAC Name |

[2-fluoro-5-(2-methylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFO3/c1-7(2)6-15-8-3-4-10(12)9(5-8)11(13)14/h3-5,7,13-14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEDQMGDFFCTRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OCC(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674917 | |

| Record name | [2-Fluoro-5-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-65-6 | |

| Record name | B-[2-Fluoro-5-(2-methylpropoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Fluoro-5-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-isobutoxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 5 Isobutoxyphenylboronic Acid and Its Derivatives

Conventional Synthetic Pathways to Arylboronic Acids Relevant to 2-Fluoro-5-isobutoxyphenylboronic Acid Precursors

The synthesis of arylboronic acids has been a subject of extensive research, leading to several well-established methods. These conventional pathways are often multi-step processes but are foundational to the field.

One of the earliest and most common methods involves the reaction of an organometallic reagent, typically a Grignard or organolithium species, with a trialkyl borate (B1201080) ester, followed by acidic hydrolysis. For precursors to this compound, this would involve the formation of an aryl Grignard reagent from an appropriately substituted aryl halide, such as 1-bromo-2-fluoro-5-isobutoxybenzene. walisongo.ac.id A general protocol for this approach involves the electrophilic borylation of aryl Grignard reagents, which can be prepared from arylbromides through direct magnesium insertion in the presence of lithium chloride, to yield various arylboronic acids. organic-chemistry.org

Another classical approach is the palladium-catalyzed Miyaura borylation reaction, which couples an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). wikipedia.org This method offers good functional group tolerance and is widely used for the synthesis of arylboronate esters, which can then be hydrolyzed to the corresponding boronic acids. wikipedia.org

Additionally, the diazotization of arylamines followed by a Sandmeyer-type borylation reaction provides another route to arylboronic acids. organic-chemistry.org While effective, this method requires the corresponding aniline (B41778) precursor.

These conventional methods, while robust, can sometimes be limited by the availability of starting materials and the harsh conditions required, which may not be compatible with sensitive functional groups.

Direct Synthesis Protocols for this compound

More direct and regioselective methods have been developed for the synthesis of arylboronic acids, including this compound. These approaches often offer milder reaction conditions and improved yields.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with an electrophile, such as a borate ester, to introduce a boronic acid group. wikipedia.org

In the context of this compound, the fluorine atom and the isobutoxy group can act as directing groups. The lithiation-borylation sequence is a key methodology that has been extensively developed. bris.ac.uknih.govnih.govrsc.orgbris.ac.uk This process involves the deprotonation of a substrate to form an organolithium species, which is then reacted with a boronic ester to form a boronate complex. nih.gov A subsequent 1,2-metalate rearrangement yields the desired homologated boronic ester. nih.gov For the synthesis of this compound, a suitable precursor like 1-fluoro-4-isobutoxybenzene (B3362322) could potentially be subjected to directed ortho-lithiation followed by reaction with a trialkyl borate. wikipedia.orgaobchem.com

The halogen-magnesium exchange reaction provides a milder alternative to the direct formation of Grignard reagents from aryl halides and magnesium metal. This method typically involves treating an aryl halide with a commercially available Grignard reagent, such as isopropylmagnesium chloride, often in the presence of lithium chloride to facilitate the exchange. The resulting arylmagnesium species can then be reacted with a borate ester.

For the synthesis of this compound, a precursor such as 1-bromo-2-fluoro-5-isobutoxybenzene could undergo a halogen-magnesium exchange. This approach is particularly useful for substrates with other reactive functional groups that might not be compatible with the conditions required for classical Grignard reagent formation. organic-chemistry.org

Synthesis of Key Derivatives of this compound

The utility of this compound is often extended through the synthesis of its derivatives, particularly boronic esters, which offer enhanced stability and handling properties.

The pinacol (B44631) ester of 4-cyano-2-fluoro-5-isobutoxyphenylboronic acid is a significant derivative. guidechem.combldpharm.com Boronic esters, in general, are formed by the condensation of a boronic acid with a diol, such as pinacol. wikipedia.org These esters are often more stable and easier to purify than the corresponding boronic acids. researchgate.net The pinacol ester is a widely used protecting group for boronic acids and can often be used directly in cross-coupling reactions. chem-station.com

The synthesis of 4-cyano-2-fluoro-5-isobutoxyphenylboronic acid pinacol ester would likely involve the introduction of the cyano group onto the aromatic ring either before or after the borylation step. If the cyano group is introduced first, a precursor such as 4-bromo-2-fluoro-5-isobutoxybenzonitrile could be subjected to a Miyaura borylation to install the pinacol boronate ester.

Beyond pinacol esters, a variety of other protecting groups have been developed for boronic acids to modulate their reactivity and stability. chem-station.comgoogle.comorganic-chemistry.org These strategies are crucial for multi-step syntheses where the boronic acid moiety needs to be preserved during other chemical transformations. google.com

Common Protecting Groups for Boronic Acids:

| Protecting Group | Features | Deprotection Conditions |

| Pinacol ester | Most common, stable enough for chromatography, reactive in Suzuki couplings. chem-station.com | Acidic hydrolysis, often with an oxidant like NaIO₄ to remove pinacol. chem-station.com |

| Trifluoroborate salt | Highly stable to oxidation, often crystalline. chem-station.com | Requires specific conditions to release the boronic acid. |

| MIDA ester | Stable under various conditions, easily deprotected. google.com | Mild basic hydrolysis. chem-station.com |

| 1,8-Diaminonaphthalene (dan) | Forms a stable complex, deprotection allows for easy removal of the protecting group. google.com | Acidic hydrolysis followed by extraction. chem-station.com |

These alternative protecting groups offer a range of stabilities and deprotection conditions, providing synthetic chemists with a versatile toolbox for complex molecule synthesis. chem-station.comgoogle.com The choice of protecting group depends on the specific reaction sequence and the compatibility with other functional groups present in the molecule.

Sustainable and Advanced Synthetic Techniques for this compound

The production of specialized chemical reagents like this compound is increasingly benefiting from innovations in synthetic chemistry that prioritize sustainability, efficiency, and scalability. Traditional batch processing methods are often resource-intensive and can present challenges in safety and consistency when scaled up. In contrast, modern approaches incorporating green chemistry principles and advanced manufacturing technologies like flow chemistry offer significant advantages. These methodologies aim to reduce environmental impact, improve safety, and enable more efficient production of boronic acids and their derivatives.

Green Chemistry Principles in Boronic Acid Synthesis

Green chemistry is a foundational approach to chemical synthesis that seeks to minimize or eliminate the use and generation of hazardous substances. bridgew.edu The application of its principles is critical for the sustainable production of arylboronic acids, which are key building blocks in pharmaceuticals and materials science. nih.govboronmolecular.com These principles provide a framework for developing more environmentally benign synthetic routes.

Key green chemistry principles relevant to the synthesis of this compound and related compounds include:

Waste Prevention: Designing syntheses to produce minimal waste is a primary goal. This can be achieved through high-yield reactions and processes like one-pot syntheses that reduce the number of separation and purification steps. researchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. bridgew.edu Direct C-H borylation, for example, is an atom-economical method for synthesizing phenylboronic acids. nih.gov

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents is a major contributor to the environmental impact of chemical manufacturing. Research has focused on using greener solvents, such as water or polyethylene (B3416737) glycol (PEG), and even solvent-free reaction conditions. researchgate.netacs.orgrsc.org For instance, photocatalytic hydroxylation of aryl boronic acids has been achieved efficiently in water. acs.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused, reducing waste. bridgew.edu The development of heterogeneous catalysts, such as palladium nanoparticles on carbon, allows for easier separation and recycling. researchgate.netacs.org

Designing for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. bridgew.edu Photoinduced borylation of haloarenes using visible light is an example of a move away from energy-intensive thermal conditions. organic-chemistry.org

The following table outlines the core tenets of green chemistry that guide the development of sustainable synthetic processes.

| Principle Number | Guiding Principle | Relevance to Boronic Acid Synthesis |

| 1 | Prevent waste | Designing high-yield, one-pot reactions to minimize byproducts. bridgew.eduresearchgate.net |

| 2 | Maximize atom economy | Prioritizing reactions like C-H activation over those using protecting groups. bridgew.edunih.gov |

| 3 | Less hazardous chemical syntheses | Using and generating substances with little to no toxicity. bridgew.edu |

| 4 | Design safer chemicals | Creating final products with minimal toxicity while maintaining function. bridgew.eduboronmolecular.com |

| 5 | Safer solvents and auxiliaries | Replacing hazardous organic solvents with water, PEG, or solvent-free conditions. acs.orgrsc.org |

| 6 | Design for energy efficiency | Employing ambient temperature processes, such as photocatalysis, to reduce energy costs. bridgew.eduorganic-chemistry.org |

| 7 | Use of renewable feedstocks | Exploring bio-based starting materials where feasible. bridgew.edu |

| 8 | Reduce derivatives | Avoiding unnecessary derivatization to reduce reaction steps and waste. bridgew.edu |

| 9 | Catalysis | Using recyclable catalysts (e.g., heterogeneous metal catalysts) instead of stoichiometric reagents. bridgew.eduacs.org |

| 10 | Design for degradation | Designing products that break down into innocuous substances after use. bridgew.edu |

| 11 | Real-time analysis for pollution prevention | Developing analytical methods for in-process monitoring to prevent hazardous releases. bridgew.edu |

| 12 | Inherently safer chemistry for accident prevention | Choosing substances and forms that minimize the potential for chemical accidents. bridgew.edu |

A facile and environmentally friendly method for forming boronic acid esters involves the simple grinding of a boronic acid and a diol without a solvent, resulting in excellent yield and purity after a simple work-up. rsc.org Such mechanochemical approaches significantly reduce solvent waste and energy inputs.

Flow Chemistry Applications for Scalable Production

Flow chemistry, or continuous flow processing, represents a significant technological advancement over traditional batch synthesis, particularly for reactions that are difficult to control on a large scale. organic-chemistry.orgacs.orgnih.gov The synthesis of boronic acids often involves highly reactive organometallic intermediates, such as organolithium species, which require cryogenic temperatures and careful handling in batch processes. nih.govorganic-chemistry.org Flow chemistry mitigates many of these challenges, enabling safer, more efficient, and scalable production. organic-chemistry.org

In a typical flow chemistry setup for boronic acid synthesis, reagents are pumped through a network of tubes and reactors where they mix and react. organic-chemistry.org Key parameters like temperature, pressure, and reaction time can be precisely controlled. organic-chemistry.org For the synthesis of arylboronic acids via a lithium-halogen exchange, a stream of an aryl halide (e.g., a bromo- or iodo-precursor to this compound) is mixed with an organolithium reagent (like n-butyllithium) in a microreactor at a controlled low temperature. nih.govorganic-chemistry.org This is immediately followed by quenching with a borate ester (e.g., triisopropyl borate) in a second reactor. organic-chemistry.org The extremely rapid mixing and superior heat transfer in the microreactors allow for reaction times of less than a second, a concept known as "Flash Chemistry". acs.orgnih.gov

This approach successfully suppresses common side reactions, leading to higher purity and yields. nih.gov Research has demonstrated the synthesis of various boronic acids with a throughput of up to 60 grams per hour using a simple, scalable continuous flow setup. organic-chemistry.orgorganic-chemistry.org This makes flow chemistry highly suitable for both medicinal chemistry applications and larger-scale production for early development studies. organic-chemistry.org

The table below compares key aspects of batch and flow chemistry for the synthesis of boronic acids.

| Feature | Batch Chemistry | Flow Chemistry |

| Scale | Limited scalability due to safety and heat transfer issues. | Easily scalable by running the system for longer or using parallel reactors. organic-chemistry.org |

| Safety | Handling large quantities of reactive intermediates (e.g., organolithiums) is hazardous. | Small reaction volumes at any given time significantly reduce risk. organic-chemistry.org |

| Temperature Control | Difficult to maintain precise and uniform temperature, especially on a large scale. | Excellent heat exchange allows for precise temperature control, even for highly exothermic reactions. organic-chemistry.org |

| Reaction Time | Typically longer, ranging from minutes to hours. | Very short reaction times, often on the order of seconds ("Flash Chemistry"). organic-chemistry.orgacs.orgnih.gov |

| Mixing | Often inefficient, leading to side reactions and lower yields. | Rapid and efficient mixing leads to higher selectivity and purity. organic-chemistry.org |

| Throughput | Limited by batch size and cycle time. | High throughput (e.g., grams per minute) is achievable. acs.orgnih.gov |

| Process Optimization | Time-consuming, requiring multiple experiments. | Rapid optimization by systematically varying flow rates and other parameters. |

The adoption of flow chemistry provides a robust platform for the synthesis of boronic acids, complementing existing methods by offering a safe, efficient, and highly scalable manufacturing solution. acs.orgnih.gov

Reactivity Profiles and Mechanistic Investigations of 2 Fluoro 5 Isobutoxyphenylboronic Acid

Participation in Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic chemistry, enabling the construction of complex molecular architectures from simpler precursors. 2-Fluoro-5-isobutoxyphenylboronic acid serves as a valuable building block in these reactions, primarily due to the combined electronic effects of the fluoro and isobutoxy substituents on the phenyl ring.

Suzuki-Miyaura Cross-Coupling Reactions Involving this compound: Scope and Regioselectivity

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate. It is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds. This compound has been successfully employed as a coupling partner in several Suzuki-Miyaura reactions, particularly in the synthesis of complex heterocyclic compounds with potential biological activity.

In one documented example, this compound was coupled with 6-bromo-4-chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine. The reaction was carried out using a palladium catalyst, specifically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base, sodium carbonate (Na₂CO₃), and a dioxane/water solvent system at 100°C. This transformation selectively occurred at the C-Br bond of the pyrazolopyrimidine core, demonstrating the regioselectivity of the coupling reaction where the more reactive C-Br bond is preferentially activated over the C-Cl bond under these conditions.

Another instance of its application involves its coupling with a different complex halide, again showcasing its utility in the synthesis of potential WDR5 protein-protein interaction inhibitors. While the specific halide partner in this case is part of a larger, more complex molecule, the reaction conditions highlight the robustness of this boronic acid in Suzuki-Miyaura couplings.

The scope of the Suzuki-Miyaura reaction with this compound appears to be focused on its use with complex, heterocyclic halides, which are common scaffolds in medicinal chemistry. The regioselectivity observed in these examples is primarily dictated by the inherent reactivity differences of the leaving groups on the coupling partner (e.g., Br vs. Cl).

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with this compound

| Coupling Partner | Catalyst | Base | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| 6-bromo-4-chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/Water | 100°C | 4-chloro-6-(2-fluoro-5-isobutoxyphenyl)-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine |

Other Palladium-Catalyzed Cross-Coupling Variants

While the use of this compound in Suzuki-Miyaura reactions is documented, its participation in other palladium-catalyzed cross-coupling reactions such as the Heck, Stille, Sonogashira, or Negishi reactions is not extensively reported in the available scientific literature. In principle, as an arylboronic acid, it could potentially participate in these transformations under appropriate conditions. For instance, in a Heck-type reaction, it could be coupled with an alkene, or in a Sonogashira reaction, with a terminal alkyne. However, specific examples demonstrating the scope and efficiency of this compound in these varied palladium-catalyzed couplings are not readily found.

Transition Metal-Free Coupling Methodologies

In recent years, there has been a growing interest in developing transition-metal-free coupling reactions to circumvent the cost and potential toxicity associated with metal catalysts. These methods often rely on the use of strong bases or photochemical activation to facilitate the coupling of organoboron compounds with various partners. At present, there is no specific information in the scientific literature detailing the use of this compound in transition-metal-free coupling methodologies. The development of such reactions for this particular boronic acid remains an area for future exploration.

Other Carbon-Carbon and Carbon-Heteroatom Bond-Forming Transformations

Beyond palladium-catalyzed cross-coupling reactions, boronic acids can participate in a variety of other bond-forming transformations. For example, the Chan-Lam coupling reaction allows for the formation of carbon-heteroatom bonds, such as C-N and C-O bonds, under copper catalysis. The utility of this compound in such transformations has not been specifically detailed in published research. The presence of the ortho-fluoro substituent could potentially influence the reactivity in these types of reactions, but empirical data is lacking.

Mechanistic Elucidation of Reactions Utilizing this compound

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions and expanding the scope of a given transformation. For reactions involving this compound, detailed mechanistic studies are not yet available. However, the general mechanism of the Suzuki-Miyaura reaction provides a framework for understanding its reactivity.

Detailed Catalytic Cycles and Intermediates in Coupling Processes

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle begins with the oxidative addition of the organohalide to a low-valent palladium(0) complex, forming a palladium(II) intermediate.

Transmetalation: The boronic acid, activated by a base, then undergoes transmetalation with the palladium(II) complex. The base is believed to form a boronate species, which facilitates the transfer of the aryl group from boron to palladium. In the case of this compound, the electron-withdrawing nature of the fluorine atom could influence the rate of this step.

Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium(II) complex, which forms the new carbon-carbon bond of the product and regenerates the palladium(0) catalyst, allowing the cycle to continue.

While this general mechanism is widely accepted, the specific intermediates and the rate-determining step can vary depending on the substrates, catalyst, and reaction conditions. For reactions involving this compound, no specific studies have been conducted to isolate or characterize the palladium intermediates or to determine the precise kinetics of the reaction. Such studies would be valuable for a more complete understanding of its reactivity profile.

Influence of Fluorine and Isobutoxy Substituents on Reaction Kinetics and Thermodynamics

The reactivity of this compound in chemical transformations, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, is significantly modulated by the electronic and steric effects of its substituents: the fluorine atom at the 2-position and the isobutoxy group at the 5-position. A comprehensive understanding of these influences is crucial for optimizing reaction conditions and predicting product outcomes. While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, the following analysis is based on established principles of physical organic chemistry and data from analogous substituted phenylboronic acids.

The fluorine substituent, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect) on the phenyl ring. This effect decreases the electron density at the boronic acid moiety, thereby increasing its Lewis acidity. An increase in Lewis acidity can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, which is often the rate-determining step. libretexts.org The enhanced electrophilicity of the boron atom promotes its interaction with the palladium center. Furthermore, the presence of a fluorine atom at the ortho position can lead to intramolecular hydrogen bonding with the boronic acid group, which can influence its acidity and reactivity. researchgate.net

Detailed Research Findings

Research on substituted phenylboronic acids has provided a framework for understanding the kinetic and thermodynamic implications of various functional groups. Studies on fluorinated phenylboronic acids have shown that the position of the fluorine atom is critical in determining its impact on acidity and, by extension, reactivity. researchgate.netnih.gov For instance, ortho-fluoro substitution generally leads to a more pronounced increase in acidity compared to meta or para substitution.

The isobutoxy group, being an alkoxy group, is generally considered to be electron-donating. However, its steric bulk is a dominant feature. In studies involving ortho-alkoxy-substituted phenylboronic acids, a decrease in reaction rates for Suzuki-Miyaura coupling has been observed, attributed to steric hindrance around the reaction center. beilstein-journals.orgnih.gov

Illustrative Data Tables

To illustrate the potential impact of the substituents on reaction kinetics and thermodynamics, the following tables present hypothetical data based on trends observed for similarly substituted phenylboronic acids in Suzuki-Miyaura coupling reactions. It is important to note that these are representative values and not experimentally determined data for this compound.

Table 1: Hypothetical Kinetic Data for the Suzuki-Miyaura Coupling of Various Phenylboronic Acids

| Phenylboronic Acid Derivative | Relative Rate Constant (k_rel) | Plausible Rationale |

| Phenylboronic acid | 1.0 | Baseline for comparison. |

| 2-Fluorophenylboronic acid | 2.5 | The electron-withdrawing fluorine at the ortho position increases Lewis acidity, accelerating transmetalation. |

| 4-Isobutoxyphenylboronic acid | 0.8 | The electron-donating isobutoxy group slightly deactivates the boronic acid towards transmetalation. |

| This compound | 1.5 | The activating effect of the ortho-fluorine is partially offset by the deactivating and sterically hindering effect of the meta-isobutoxy group. |

Table 2: Hypothetical Thermodynamic Data for the Equilibrium of Boronic Acid with a Diol

| Phenylboronic Acid Derivative | Equilibrium Constant (K_eq) | Plausible Rationale |

| Phenylboronic acid | 100 | Baseline for comparison. |

| 2-Fluorophenylboronic acid | 300 | The increased Lewis acidity due to the ortho-fluorine substituent favors the formation of the more stable boronate ester. |

| 4-Isobutoxyphenylboronic acid | 80 | The electron-donating nature of the isobutoxy group slightly reduces the Lewis acidity, leading to a lower equilibrium constant. |

| This compound | 200 | The strong electron-withdrawing effect of the fluorine atom dominates over the weaker electron-donating effect of the isobutoxy group, resulting in a higher equilibrium constant compared to the unsubstituted phenylboronic acid. |

Applications of 2 Fluoro 5 Isobutoxyphenylboronic Acid in Complex Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction. wikipedia.orgclaremont.edu In this palladium-catalyzed process, 2-Fluoro-5-isobutoxyphenylboronic acid is coupled with various organic halides (Ar-X, where X = Br, I, Cl) or triflates (Ar-OTf) to form a new carbon-carbon bond. ugr.esresearchgate.net The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃, Cs₂CO₃), and a suitable solvent system. This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent structural motifs in many biologically active molecules and functional materials. The presence of the fluorine atom can sometimes require modified or optimized reaction conditions to achieve high yields. nih.govresearchgate.net

Computational and Theoretical Chemistry Studies on 2 Fluoro 5 Isobutoxyphenylboronic Acid

Electronic Structure and Molecular Conformation Analysis

Key areas of theoretical investigation would include:

Molecular Geometry: Determination of the optimized molecular structure, including bond lengths, bond angles, and dihedral angles. The planarity of the phenyl ring and the orientation of the boronic acid and isobutoxy groups would be of particular interest.

Electron Density Distribution: Analysis of the electron density to identify regions of high and low electron density, which are crucial for understanding the molecule's reactivity. The electronegative fluorine atom and the oxygen atoms of the boronic acid and isobutoxy groups are expected to significantly influence this distribution.

Frontier Molecular Orbitals: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their spatial distributions. The HOMO-LUMO gap is a key indicator of chemical reactivity and the electronic excitation properties of the molecule.

Without specific studies on 2-fluoro-5-isobutoxyphenylboronic acid, it is not possible to provide a data table of its computed electronic properties.

Quantum Chemical Modeling of Reaction Pathways and Transition States Involving this compound

Quantum chemical modeling is an indispensable tool for investigating the mechanisms of reactions involving boronic acids, such as the Suzuki-Miyaura coupling. For this compound, these studies would focus on mapping the potential energy surface for its key reactions.

This would involve:

Identification of Stationary Points: Locating the structures of reactants, intermediates, transition states, and products along the reaction coordinate.

Activation Energy Barriers: Calculating the energy difference between the reactants and the transition states to determine the kinetic feasibility of different reaction pathways. The influence of the fluoro and isobutoxy substituents on these barriers would be a central point of analysis.

A representative data table for a hypothetical reaction pathway would require computational data that is currently unavailable for this specific compound.

Theoretical Insights into Reactivity and Selectivity in Catalytic Transformations

Theoretical studies can provide profound insights into the factors governing the reactivity and selectivity of this compound in catalytic transformations. Density Functional Theory (DFT) is a common method employed for such investigations.

The primary objectives of these theoretical studies would be:

Reactivity Indices: Calculation of various reactivity descriptors, such as Fukui functions and local softness, to predict the most reactive sites within the molecule. This would help in understanding the regioselectivity observed in its reactions.

Ligand and Substituent Effects: A systematic theoretical investigation into how the electronic and steric properties of the fluoro and isobutoxy groups influence the catalytic cycle. For instance, the electron-withdrawing nature of the fluorine atom can affect the transmetalation step in cross-coupling reactions.

Solvent Effects: Modeling the role of the solvent on the reaction mechanism and energetics, as solvent molecules can stabilize or destabilize key intermediates and transition states.

Due to the absence of published computational research specifically on this compound, a data table summarizing its theoretical reactivity indices cannot be compiled.

Advanced Analytical Methodologies for Characterization of 2 Fluoro 5 Isobutoxyphenylboronic Acid and Its Transformation Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like 2-Fluoro-5-isobutoxyphenylboronic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of a related compound, 2-Fluoropyridine-5-boronic acid, the protons on the pyridine (B92270) ring appear as distinct signals, with their chemical shifts and coupling constants providing information about their relative positions. chemicalbook.com For this compound, one would expect to observe characteristic signals for the aromatic protons, the isobutoxy group's protons (a doublet for the methyl groups and a multiplet for the methine and methylene (B1212753) protons), and a broad signal for the boronic acid's hydroxyl protons.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. organicchemistrydata.org For instance, in the ¹³C NMR spectrum of 5-fluoro-2-hydroxy butyrophenone, the carbon atoms in the aromatic ring and the side chain show distinct chemical shifts. researchgate.net For this compound, the carbon attached to the boron atom would exhibit a characteristic chemical shift, and the fluorine atom would induce splitting of the signals for nearby carbon atoms (C-F coupling), which is a key diagnostic feature.

A hypothetical data table for the expected NMR signals for this compound, based on known data for similar structures, is presented below.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 115 - 140 |

| O-CH₂ | ~3.8 | ~75 |

| CH(CH₃)₂ | ~2.0 | ~28 |

| CH(CH₃)₂ | ~1.0 (d) | ~19 |

| B(OH)₂ | 4.5 - 6.0 (br s) | - |

| C-B | - | ~130 |

| C-F | - | 155 - 165 (d) |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would likely be used to generate the molecular ion.

The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula. The fragmentation pattern can provide valuable structural clues. For boronic acids, a common fragmentation pathway involves the loss of water (H₂O) and boric acid (H₃BO₃). The isobutoxy group would likely undergo cleavage, leading to fragments corresponding to the loss of isobutene or the isobutyl radical. The NIST WebBook provides mass spectral data for related compounds like 2-Fluoro-5-iodotoluene, which can serve as a reference for understanding fragmentation. nist.gov General principles of fragmentation show that cleavage often occurs at bonds adjacent to functional groups. nih.gov

Interactive Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 211.1 | Molecular ion |

| [M-H₂O+H]⁺ | 193.1 | Loss of water |

| [M-C₄H₈+H]⁺ | 155.0 | Loss of isobutene |

Note: These are predicted m/z values. Actual values would be confirmed by high-resolution mass spectrometry.

Chromatographic Separation Techniques for Purity Assessment and Reaction Monitoring (e.g., UPLC, HPLC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for determining the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

For phenylboronic acids, reversed-phase HPLC is a common method. A C18 column is typically used with a mobile phase consisting of a mixture of water (often with an acidic modifier like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is usually performed using a UV detector, as the phenyl ring is a strong chromophore. The retention time of the compound is a characteristic property under specific chromatographic conditions.

Interactive Table 3: Exemplary HPLC Method Parameters for Analysis of a Phenylboronic Acid Derivative

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: These are example conditions and would require optimization for this compound.

Spectroscopic Methods for Mechanistic Studies (e.g., in situ IR, UV-Vis)

In situ spectroscopic techniques, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are powerful for studying reaction mechanisms in real-time, providing insights into the formation and consumption of intermediates.

In situ IR Spectroscopy allows for the monitoring of changes in vibrational frequencies of functional groups as a reaction proceeds. nih.govyoutube.comyoutube.com For reactions involving this compound, one could monitor the B-O stretching vibrations of the boronic acid functional group and any changes to the C-F and C-O-C stretching frequencies. This can provide information on the involvement of these groups in the reaction mechanism. For example, in the study of a borohydride (B1222165) oxidation reaction, in situ FTIR was used to detect intermediate species. rsc.org

UV-Vis Spectroscopy can be used to study changes in the electronic structure of the molecule. Phenylboronic acids exhibit characteristic UV absorbance due to the aromatic ring. core.ac.uk Changes in the substitution pattern or the electronic environment of the ring during a reaction will lead to shifts in the absorption maximum (λmax) and changes in the molar absorptivity. researchgate.net This can be used to track the progress of a reaction or to study interactions with other molecules, such as the binding of boronic acids to diols. The UV-Vis spectra of phenylboronic acids are also pH-dependent, which can be used to study the acid-base equilibrium of the boronic acid moiety. nih.govresearchgate.net

Interactive Table 4: Key Spectroscopic Bands for Mechanistic Studies of this compound

| Spectroscopic Method | Functional Group/Transition | Expected Wavenumber (cm⁻¹)/Wavelength (nm) | Application in Mechanistic Studies |

| In situ IR | B-O Stretch | 1300 - 1400 | Monitoring reactions at the boronic acid moiety |

| C-F Stretch | 1200 - 1300 | Observing changes involving the fluoro substituent | |

| C-O-C Stretch | 1000 - 1300 | Tracking reactions at the ether linkage | |

| UV-Vis | π → π* Transition | ~250 - 280 nm | Monitoring changes in the aromatic system |

Note: These are approximate ranges and can be influenced by solvent and molecular environment.

Future Perspectives and Emerging Research Avenues for 2 Fluoro 5 Isobutoxyphenylboronic Acid

Development of Novel Synthetic Transformations and Applications

While 2-Fluoro-5-isobutoxyphenylboronic acid is a staple in cross-coupling reactions, its potential extends to a variety of other synthetic transformations that are currently being explored for arylboronic acids. The electron-withdrawing nature of the fluorine atom can enhance the reactivity of the boronic acid group, while the isobutoxy group can influence regioselectivity and solubility.

Future research is likely to focus on adapting this substrate to novel reaction classes, including:

Asymmetric Additions: Ruthenium-catalyzed asymmetric addition of arylboronic acids to aliphatic aldehydes has been shown to produce chiral secondary alcohols with high yields and enantioselectivity. nih.gov Applying this methodology to this compound could provide a direct route to valuable chiral building blocks for the pharmaceutical and fine chemical industries. nih.gov

Three-Component Reactions: Palladium-catalyzed three-component alkene arylboration reactions have emerged as a powerful tool for the synthesis of complex alkyl boronic esters from simple precursors. acs.org This approach allows for the simultaneous installation of an aryl group and a boronic ester across a double bond. acs.org The use of this compound in such reactions could generate structurally diverse and highly functionalized organoboron compounds.

Dehydrative C-C Bond Formation: Arylboronic acids have been demonstrated to catalyze the dehydrative C-alkylation of 1,3-dicarbonyl compounds with benzylic alcohols, forming new carbon-carbon bonds with water as the only byproduct. acs.org This highlights a move towards using boronic acids not just as reagents but as catalysts for atom-economical transformations.

Electrophilic Fluorination: While the subject compound is already fluorinated, methods for the direct electrophilic fluorination of arylboronic acids using reagents like acetyl hypofluorite (B1221730) (AcOF) are continually being refined. organic-chemistry.orgnih.gov Understanding the reactivity of substrates like this compound in these reactions can provide insights into polyfluorination strategies. organic-chemistry.org

Table 1: Potential Novel Synthetic Transformations for this compound

| Transformation | Catalytic System/Reagent | Potential Product Class | Significance |

| Asymmetric Aldehyde Addition | Ruthenium-Monophosphine Catalyst | Chiral Aryl Alkanols | Access to enantiomerically pure intermediates for pharmaceuticals. nih.gov |

| Alkene Arylboration | Palladium Catalyst, Diboron (B99234) Ester | Functionalized Alkyl Boronic Esters | Rapid construction of complex molecules from simple alkenes. acs.org |

| Dehydrative C-Alkylation | Arylboronic Acid (as catalyst) | C-Alkylated Dicarbonyls | Atom-economical C-C bond formation with water as a byproduct. acs.org |

| Electrophilic Fluorination | Acetyl hypofluorite (AcOF) | Di-fluorinated Aromatics | Synthesis of polyfluorinated compounds for medicinal and materials applications. organic-chemistry.org |

Exploration of Unconventional Catalytic Systems for Reactions Involving Arylboronic Acids

The vast majority of reactions involving arylboronic acids employ palladium-based catalysts. However, a significant research trend is the exploration of alternative, unconventional catalytic systems to overcome the limitations of palladium, such as cost, toxicity, and sometimes limited reactivity. For a substrate like this compound, these new systems could offer improved yields, novel selectivity, and more sustainable reaction conditions.

Key areas of exploration include:

Copper-Based Catalysis: Copper catalysts are emerging as a cost-effective and versatile alternative to palladium for various transformations. They have been successfully used for the C-O coupling of aryl halides with alcohols and are particularly relevant for the radiofluorination of arylboronic acids. researchgate.netsnmjournals.org Copper-mediated methods have been shown to suppress protodeboronation, a common side reaction with electron-deficient fluorinated arylboronic acids, which is critical for applications in Positron Emission Tomography (PET) imaging. snmjournals.orgresearchgate.net

Rhodium-Catalyzed Reactions: Rhodium catalysts have shown unique reactivity and regioselectivity in the addition of arylboron nucleophiles to pyridinium (B92312) salts. nih.gov Depending on the choice of phosphine (B1218219) ligand, rhodium can direct the arylation to different positions on the pyridine (B92270) ring, a level of control not always achievable with palladium. nih.gov

Ruthenium-Catalyzed Reactions: Beyond the asymmetric additions mentioned earlier, ruthenium catalysts are being investigated for a range of other boronic acid transformations, offering a different reactivity profile compared to late transition metals. nih.gov

Metal-Free Catalysis: A frontier in catalysis is the development of metal-free reactions. Lewis acidic boranes, such as tris(pentafluorophenyl)borane, have been shown to be effective metal-free catalysts for a variety of powerful transformations, even in the presence of water. researchgate.net Furthermore, certain arylboronic acids themselves can act as catalysts for dehydrative reactions, opening a new paradigm of self-catalyzed or organocatalyzed transformations. acs.org

Table 2: Comparison of Unconventional Catalytic Systems for Arylboronic Acid Reactions

| Catalytic System | Metal | Key Advantages | Potential Application for this compound |

| Copper-Mediated Coupling | Cu | Low cost, low toxicity, suppresses protodeboronation. researchgate.netsnmjournals.org | Radiofluorination for PET imaging agents, C-N/C-O couplings. snmjournals.org |

| Rhodium-Catalyzed Addition | Rh | Unique regioselectivity, high enantioselectivity. nih.gov | Regiodivergent synthesis of complex heterocyclic structures. nih.gov |

| Ruthenium-Catalyzed Addition | Ru | High efficiency and enantioselectivity for specific transformations. nih.gov | Asymmetric synthesis of chiral alcohols. nih.gov |

| Lewis Acid Catalysis | Metal-Free | Avoids transition metal contamination, unique reactivity. researchgate.net | Metal-free coupling reactions, activation of functional groups. researchgate.net |

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The increasing demand for rapid discovery and optimization of new molecules in the pharmaceutical and materials science industries has driven the adoption of automated synthesis and high-throughput experimentation (HTE). acs.orgbohrium.com Arylboronic acids, due to their general stability, broad commercial availability, and robust reactivity in cornerstone reactions like the Suzuki-Miyaura coupling, are exceptionally well-suited for these platforms. acs.org

The future utility of this compound will be significantly enhanced by its integration into these workflows:

Accelerated Reaction Optimization: HTE allows for hundreds of reaction conditions (catalysts, ligands, bases, solvents) to be screened in parallel using microscale plates. bohrium.comacs.org This enables the rapid identification of optimal conditions for coupling this compound with various partners, a task that would be prohibitively time-consuming using traditional methods. acs.org

Library Synthesis: In medicinal chemistry, automated platforms can use building blocks like this compound to rapidly synthesize large libraries of related compounds for structure-activity relationship (SAR) studies. This accelerates the drug discovery process by providing a broader and more diverse set of molecules for biological screening.

Automated Radiosynthesis: For PET applications, the development of fully automated, one-pot radiosynthesis modules is crucial for clinical use. nih.gov Methods are being developed for the automated synthesis of complex fluorinated molecules, and future work will likely adapt these systems for the efficient production of PET tracers derived from precursors like this compound. nih.gov

High-Throughput Analysis: The development of rapid analytical methods, such as one-minute UPLC-MS protocols, is essential to support HTE by enabling the fast and accurate analysis of the numerous reaction outcomes. rsc.org

Table 3: Advantages of HTE for Reactions with this compound

| Advantage | Description | Impact on Research & Development |

| Speed | Executes large arrays of experiments in parallel, drastically reducing optimization time. bohrium.com | Faster route development and library synthesis. |

| Efficiency | Uses microscale quantities of reagents, conserving valuable or scarce materials. acs.org | Cost savings and ability to test more variables with limited material. |

| Broad Screening | Allows for testing a wider range of catalysts, ligands, and conditions than is feasible manually. acs.org | Discovery of novel, non-obvious reaction conditions and improved yields. |

| Reproducibility | Automated liquid and solid handling can improve the consistency and reliability of experiments. | More robust and transferable synthetic protocols for scale-up. |

Potential in Advanced Materials Science Applications

The unique structural features of this compound make it an intriguing candidate for the synthesis of advanced functional materials. The incorporation of fluorine into organic materials is a well-established strategy for tuning their electronic properties, thermal stability, and intermolecular interactions.

Emerging research avenues for this compound in materials science include:

Organic Electronics: Fluorinated aromatic compounds are of great interest for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The fluorine atom can lower the HOMO and LUMO energy levels of a conjugated polymer, which can improve charge injection/extraction and ambient stability. The boronic acid functionality serves as a handle for polymerization, typically via Suzuki polymerization, to create the conjugated backbone. The isobutoxy group can enhance the solubility of the resulting polymers, which is crucial for solution-based processing into thin films.

Functional Polymers: Beyond electronics, the introduction of the 2-fluoro-5-isobutoxy-phenyl moiety into polymer backbones can impart specific properties. researchgate.net These could include enhanced thermal stability, modified surface properties (hydrophobicity), and altered gas permeability, making them suitable for applications in membranes or specialty plastics.

Sensing Materials: Boronic acids are known for their ability to reversibly bind with diols, a property that is exploited in sensors for saccharides and other biologically important molecules. mdpi.com The presence of a fluorine atom enhances the acidity of the boronic acid, which can improve its binding affinity and allow for sensing at physiological pH. mdpi.comresearchgate.net Materials (e.g., polymers or surfaces) functionalized with the this compound unit could be developed as fluorescent or colorimetric sensors.

Table 4: Potential Material Science Applications and the Role of Structural Moieties

| Application Area | Role of Boronic Acid Group | Role of Fluorine Atom | Role of Isobutoxy Group |

| Organic Electronics (OLEDs, OPVs) | Polymerization handle (e.g., Suzuki coupling). | Tunes electronic energy levels, improves stability. | Enhances solubility and processability of polymers. |

| Functional Polymers | Monomer incorporation into polymer chains. | Increases thermal stability, modifies surface energy. | Controls polymer morphology and solubility. |

| Chemical Sensors | Reversible binding site for diols (e.g., sugars). mdpi.com | Increases Lewis acidity for stronger binding at neutral pH. mdpi.com | Influences the local environment of the binding site. |

Q & A

Q. What are the recommended characterization techniques for confirming the purity and structure of 2-Fluoro-5-isobutoxyphenylboronic acid?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F) is critical for verifying substituent positions, such as the isobutoxy and fluorine groups. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For structural analogs like 4-Fluoro-2-isopropoxyphenylboronic acid, PubChem data (CAS 480438-59-3) highlights the use of NMR and MS for validation .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : The compound is typically synthesized via halogen-metal exchange or directed ortho-metalation strategies. For example, fluorinated arylboronic acids often use Suzuki-Miyaura coupling precursors, where a bromo/fluoro-substituted aryl halide reacts with a boronic ester under palladium catalysis. Evidence from structurally similar compounds (e.g., 3-Bromo-5-fluoro-2-methylphenylboronic acid) emphasizes anhydrous conditions and low-temperature reactions to stabilize the boronic acid moiety .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Store at 0–6°C to prevent decomposition . Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential irritancy. Safety Data Sheets (SDS) for related fluorinated boronic acids recommend avoiding aqueous or oxidizing environments to minimize hydrolysis or side reactions .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound?

- Methodological Answer : Catalyst selection (e.g., Pd(PPh3)4 or PdCl2(dppf)), solvent polarity (DMF or THF), and base choice (Na2CO3 or CsF) significantly impact yields. Fluorinated boronic acids may require inert atmospheres to prevent deboronation. For analogs like (2-(Difluoromethyl)-5-fluorophenyl)boronic acid, optimized conditions include 80°C reaction temperatures and stoichiometric control of aryl halides .

Q. What experimental strategies address contradictions in reactivity data for fluorinated arylboronic acids?

- Methodological Answer : Discrepancies in reactivity (e.g., steric hindrance from the isobutoxy group vs. electronic effects of fluorine) can be resolved by systematic variation of reaction parameters. For example, computational modeling (DFT) and kinetic studies on analogs like 5-Trifluoromethyl-2-formylphenylboronic acid reveal how substituent positioning influences reaction pathways .

Q. How does the isobutoxy group influence the stability and reactivity of this compound under acidic or basic conditions?

- Methodological Answer : The isobutoxy group may enhance steric protection of the boronic acid, reducing hydrolysis. Comparative studies on 4-Fluoro-2-isopropoxyphenylboronic acid (CAS 480438-59-3) show that bulky alkoxy groups stabilize the compound in aqueous media, but prolonged exposure to strong acids/bases can still degrade the boronic acid functionality .

Q. What role does this compound play in medicinal chemistry or materials science?

- Methodological Answer : Fluorinated boronic acids are key intermediates in drug discovery (e.g., protease inhibitors) and organic electronics. For instance, analogs like (2-Fluoro-4-methyl-5-sulfonylphenyl)boronic acid are used in PET radiotracer synthesis. The fluorine atom enhances metabolic stability, while the boronic acid enables bioconjugation .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the hydrolytic stability of this compound?

Q. What analytical approaches resolve conflicting NMR data for fluorinated boronic acids?

Q. How can computational chemistry aid in predicting the reactivity of this compound?

- Methodological Answer :

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in cross-coupling reactions. Studies on 5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid demonstrate how electron-withdrawing groups lower activation energies for aryl-aryl bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.